molecular formula C11H12BrF3N2 B1487658 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine CAS No. 1183360-19-1

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1487658
CAS No.: 1183360-19-1
M. Wt: 309.13 g/mol
InChI Key: PSWUXRIQDCPOBT-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine is a substituted arylpiperazine derivative characterized by a phenyl ring with bromo (-Br) and trifluoromethyl (-CF₃) groups at the 4- and 2-positions, respectively, linked to a piperazine moiety.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUXRIQDCPOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique structural features enable it to interact with biological targets effectively.

Case Study: Piperazine Derivatives

Recent studies have highlighted the synthesis of piperazine-containing compounds that exhibit significant biological activity. For instance, derivatives of this compound have been explored for their potential as antimalarial agents. Research indicates that modifications to the piperazine ring can enhance solubility and efficacy against malaria parasites such as Plasmodium berghei .

Antimicrobial Activity

The compound has shown promise in the development of antimicrobial agents. Research on FimH antagonists has demonstrated that modifications to the biaryl structure can lead to improved biofilm inhibition, which is crucial for treating urinary tract infections (UTIs). The incorporation of piperazine moieties has been linked to enhanced potency against bacterial strains .

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Its application in multi-step synthesis routes is notable, particularly in the context of developing complex molecular architectures.

Table 1: Synthetic Routes Involving this compound

Reaction TypeStarting MaterialsProductYield (%)
SNAr ReactionPiperazine, 2-nitro-5-halopyridinePiperazine derivative46
Reductive AminationTetrahydropyran-4-one, trifluoroacetic anhydridePiperazine derivativeNot specified
Suzuki CouplingBiaryl halidesAntimicrobial agentsVaries

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies involving this compound have provided insights into optimizing its pharmacological properties. Variations in substituents on the piperazine ring influence its binding affinity and selectivity toward specific targets, making it a valuable compound for drug design .

Mechanism of Action

The mechanism by which 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound's binding affinity and specificity, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Serotonergic Receptor Affinity
  • 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) : A well-studied 5-HT1B/5-HT1C agonist, TFMPP demonstrates hypophagic effects in rats by targeting hypothalamic pathways . Its trifluoromethyl group enhances lipophilicity, promoting blood-brain barrier penetration.
  • 1-(3-Chlorophenyl)piperazine (mCPP): Another 5-HT1B/5-HT1C agonist, mCPP shows variable effects on sympathetic nerve discharge (SND) in cats, with activity modulated by the electron-withdrawing chlorine substituent .
  • 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine: The bromo group at the para position may sterically hinder receptor binding compared to TFMPP, while the ortho-trifluoromethyl group could enhance π-π stacking interactions.
Antinociceptive and Hypophagic Effects
  • TFMPP and mCPP exhibit dose-dependent spinal antinociception in rats, with TFMPP showing peak effects at 25 µg (intrathecal) .

Substituent Position and Electronic Effects

  • Ortho vs. Para Substitution: 1-(2-Methoxyphenyl)piperazine: The ortho-methoxy group in this compound induces conformational stability in the piperazine ring, as shown by DFT calculations . 1-(4-Trifluoromethylphenyl)piperazine: Para-substitution allows optimal alignment with 5-HT1A receptors, as seen in derivatives with phthalimido substituents .

Data Tables

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Name Substituents Biological Activity Key Receptor Targets Reference ID
1-[4-Bromo-2-(CF₃)phenyl]piperazine 4-Br, 2-CF₃ Hypothetical 5-HT1B/1C agonist 5-HT subtypes N/A
TFMPP 3-CF₃ Hypophagia, antinociception 5-HT1B/1C
mCPP 3-Cl Variable SND modulation 5-HT1B/1C
1-(2-Methoxyphenyl)piperazine 2-OCH₃ High 5-HT1A affinity 5-HT1A
1-(4-CF₃-phenyl)piperazine 4-CF₃ Anti-HIV activity (quinolone hybrids) Viral enzymes

Table 2: Substituent Impact on Physicochemical Properties

Substituent Position Electronic Effect Lipophilicity (LogP)* Metabolic Stability
-CF₃ 2 Strong -I effect High Moderate
-Br 4 Moderate -I effect Moderate Low (slow clearance)
-Cl 3 Moderate -I effect Moderate High

*Estimated using fragment-based methods (e.g., Hansch model).

Key Research Findings

  • Receptor Selectivity : Bromo substitution at the para position may reduce 5-HT1A affinity compared to methoxy or phthalimido analogs , but synergistic effects with ortho-CF₃ could enhance 5-HT1B/1C activity .
  • Synthetic Feasibility : The bromo group introduces challenges in regioselective synthesis, requiring careful optimization of halogenation conditions .
  • Therapeutic Potential: Analogous compounds like TFMPP and mCPP are probes for studying appetite regulation and pain pathways, suggesting the target compound could be explored in similar contexts .

Biological Activity

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine is a compound of interest due to its potential therapeutic applications and unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity, particularly against various strains of bacteria and fungi. In a study evaluating the antifungal properties of related compounds, it was found that trifluoromethyl substitutions enhance the activity against resistant strains of Candida species, indicating that similar modifications in piperazine derivatives could yield compounds with improved efficacy against fungal infections .

Antichlamydial Activity

Research into the antichlamydial properties of piperazine derivatives highlighted that the presence of electron-withdrawing groups, such as trifluoromethyl, is crucial for enhancing activity against Chlamydia pathogens. Compounds with similar structures to this compound showed moderate to high inhibition rates against chlamydial infections, suggesting potential for development as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group at the para position significantly increases the lipophilicity and bioactivity of the compound.
  • Bromine Substitution : The bromine atom also plays a vital role in enhancing binding affinity to biological targets due to its size and electronic properties.
  • Piperazine Ring : The piperazine moiety is essential for maintaining structural integrity and facilitating interactions with biological receptors.

Table 1 summarizes key findings from various studies on the biological activity of piperazine derivatives:

CompoundActivity TypeIC50/EC50 ValuesReference
This compoundAntifungal (C. albicans)5.2 μg/mL
Piperazine Derivative AAntichlamydial64 μg/mL
Piperazine Derivative BAntibacterial32 μg/mL

Case Study 1: Antifungal Activity

In a comparative study on antifungal agents, derivatives including trifluoromethyl substitutions were tested against fluconazole-resistant Candida strains. Results indicated that modifications similar to those in this compound significantly improved antifungal efficacy, supporting its potential as a lead compound for further development .

Case Study 2: Antichlamydial Efficacy

A series of piperazine-based compounds were evaluated for their ability to inhibit Chlamydia growth. The study demonstrated that compounds with the trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts, indicating that such modifications are critical for developing new antichlamydial therapies .

Preparation Methods

Nucleophilic Aromatic Substitution and Piperazine Ring Formation

One approach involves starting from halogenated trifluoromethyl-substituted aromatic compounds with suitable leaving groups (e.g., F, Cl, Br, OTs, OTf) which undergo nucleophilic substitution by piperazine or its derivatives.

  • The piperazine ring can be formed using bis(2-chloroethyl)amine hydrochloride or other ring-forming agents such as diethanolamine or morpholine.
  • Reaction conditions typically involve heating between 30°C to 150°C in the presence of bases like sodium carbonate or potassium carbonate to facilitate substitution.
  • The leaving group on the aromatic ring is displaced by the piperazine nitrogen nucleophile, yielding the phenylpiperazine intermediate.
  • Reduction steps, if necessary, use reducing agents like thiourea dioxide or sodium dithionite.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed amination is a robust method for constructing the phenylpiperazine framework:

  • Starting from 2-bromoiodobenzene or 1,2-dibromobenzene, palladium catalysts with phosphine ligands facilitate coupling with Boc-protected piperazine to form intermediates such as 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene, which can be further transformed.
  • This method is advantageous for introducing trifluoromethyl substituents and other functional groups with high regioselectivity and yield.
  • The overall yields for such processes can be moderate to low (~17% in some cases for related compounds like vortioxetine), but purification by preparative LC-MS and ion-exchange chromatography enhances product quality.

Bromination of Phenylpiperazine Derivatives

Selective bromination at the 4-position of the phenyl ring is critical:

  • Bromination reagents such as N-bromosuccinimide or dibromohydantoin are used in organic solvents like acetonitrile or dichloromethane at controlled temperatures (15–40°C).
  • Catalysts such as tetra-n-butylammonium tetraphenylborate improve bromination efficiency and selectivity.
  • The molar ratio of substrate to brominating agent is maintained around 1:1.1–1.2 to optimize yield and minimize side reactions.
  • Post-reaction purification involves vacuum distillation or recrystallization using solvent mixtures such as dichloromethane:n-heptane (1:4).

Preparation of Piperazine Intermediates via Halogenation of Piperazineethanol

  • A related intermediate, 1-(2-chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride, can be synthesized by chlorination of 4-[3-(trifluoromethyl)phenyl]-1-piperazineethanol using thionyl chloride in dichloromethane under reflux for 2 hours, yielding up to 96%.
  • This intermediate can be further processed to the target compound through substitution and ring closure steps.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Nucleophilic substitution Piperazine, aryl halide (F, Cl, Br, OTs, OTf), Na2CO3/K2CO3 base 30–150 Variable Formation of phenylpiperazine core; base facilitates substitution
Piperazine ring formation Bis(2-chloroethyl)amine hydrochloride or alternatives 30–100 Variable Ring closure step in some synthetic routes
Palladium-catalyzed coupling Pd catalyst, phosphine ligand, Boc-piperazine, aryl bromide ~100–130 ~17 (for related compounds) Used for regioselective coupling; moderate yield, requires chromatographic purification
Bromination N-bromosuccinimide or dibromohydantoin, catalyst (tetra-n-butylammonium tetraphenylborate) 15–40 High Selective bromination at 4-position; catalyst improves yield and selectivity
Chlorination of piperazineethanol Thionyl chloride in dichloromethane reflux Reflux (~40) 96 Preparation of chlorinated intermediate for subsequent steps

Detailed Research Findings and Notes

  • The use of solid supports such as polystyrene resin for synthesis and visible light irradiation for decomplexation has been explored for related compounds, enhancing purification and yield.
  • The choice of base and leaving group significantly affects the substitution efficiency and final purity.
  • Bromination catalysis with tetra-n-butylammonium tetraphenylborate is a novel approach that allows milder conditions and high regioselectivity.
  • Industrially, the method using bromobenzene and piperazine with potassium tert-butoxide in sulfolane has been demonstrated to provide high yields (84.1% for N-phenylpiperidine intermediate) and scalability.
  • Purification techniques such as recrystallization from dichloromethane/n-heptane and vacuum distillation ensure high purity of the final product.
  • The synthetic routes avoid unreliable sources and rely on well-documented patent literature and peer-reviewed chemical synthesis protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency for brominated intermediates .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and bromine groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Kinase inhibition : Screen against Wee1 kinase using fluorescence-based ATP competition assays .
  • Antimicrobial activity : Broth microdilution (MIC ≤ 25 µg/mL) against Gram-positive pathogens .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring affect structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs with halogens (Cl, F) or methyl groups at position 2/4. Test inhibitory potency against kinases like PI4K or PKG .
  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., H-bonding with Lys563 in PKG) .
  • Data interpretation : Bromine at position 4 enhances hydrophobic interactions, while trifluoromethyl improves metabolic stability .

Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters at the piperazine nitrogen for enhanced solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) .

Q. How can researchers address contradictory data between in vitro and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral administration in rodents .
  • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., N-oxidation or glucuronidation) .
  • Tissue distribution : Radiolabel the compound (¹⁴C) to quantify accumulation in target organs .

Q. What analytical techniques distinguish positional isomers of trifluoromethylphenylpiperazine derivatives?

  • Methodological Answer :

  • Raman microspectroscopy : Differentiate 2-, 3-, and 4-substituted isomers via peak shifts at 700–800 cm⁻¹ (CF₃ vibrational modes) .
  • Multivariate analysis : Apply PCA-LDA to GC-EI-MS data for isomer classification (99% accuracy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
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1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine

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